4-[4-(methylsulfanyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Description
4-[4-(methylsulfanyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .
Properties
IUPAC Name |
4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c1-23-15-9-6-14(7-10-15)18-12-19(22)21-20-16-5-3-2-4-13(16)8-11-17(18)20/h2-11,18H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMMKHVRBQLFPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001176513 | |
| Record name | 3,4-Dihydro-4-[4-(methylthio)phenyl]benzo[h]quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001176513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303140-76-3 | |
| Record name | 3,4-Dihydro-4-[4-(methylthio)phenyl]benzo[h]quinolin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303140-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-4-[4-(methylthio)phenyl]benzo[h]quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001176513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[4-(methylsulfanyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves several steps. One common method includes the reaction of 4-(methylsulfanyl)aniline with 2-chlorobenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to yield the desired quinoline derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity .
Chemical Reactions Analysis
4-[4-(methylsulfanyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has shown activity against certain enzymes and has potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-[4-(methylsulfanyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s quinoline core allows it to interact with various biological molecules, leading to its observed biological activities .
Comparison with Similar Compounds
Similar compounds to 4-[4-(methylsulfanyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one include other quinoline derivatives such as:
4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one: Lacks the methylsulfanyl group but shares the quinoline core.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, these compounds have a hydroxyl group instead of a methylsulfanyl group.
2-Hydroxyquinoline: Another quinoline derivative with different substituents, showing unique biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
